molecular formula C10H14N2Na2O9Pb B6355910 Ethylenediaminetetraacetic acid disodium lead salt hydrate CAS No. 11063-58-4

Ethylenediaminetetraacetic acid disodium lead salt hydrate

Cat. No.: B6355910
CAS No.: 11063-58-4
M. Wt: 559 g/mol
InChI Key: HFTSCRIXRGYQSW-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethylenediaminetetraacetic acid disodium lead salt hydrate (CAS: 22904-40-1) is a heavy metal-chelating compound with the molecular formula C₁₀H₁₂N₂Na₂O₈Pb and a molecular weight of 541.40 g/mol . It is a white crystalline powder with ≥98.0% purity and is classified as hazardous (UN 2291) due to its lead content . The compound features a hexadentate EDTA ligand coordinated to a Pb²⁺ ion, stabilized by two sodium counterions and water molecules. Its primary applications include analytical chemistry for trace metal detection and specialized industrial processes requiring lead chelation, though explicit use cases are less documented compared to other EDTA salts .

Properties

IUPAC Name

disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;lead(2+);hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O8.2Na.H2O.Pb/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;1H2;/q;2*+1;;+2/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTSCRIXRGYQSW-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Pb+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2Na2O9Pb
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22904-40-1
Record name Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, lead(2+) sodium salt (1:1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium lead N,N'-ethylenebis[N-(carboxylatomethyl)aminoacetate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.179
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

EDTA Disodium Salt Synthesis

EDTA·2Na is typically synthesized via the alkaline hydrolysis of ethylenediamine and hydroxyacetonitrile in the presence of sodium hydroxide. Patent CN101723842A details a refined method where sodium cyanide inhibits side reactions, yielding EDTA tetrasodium salt (EDTA·4Na) with >99% purity. Subsequent acidification with sulfuric acid precipitates EDTA free acid (EDTA·AA), which is neutralized with sodium hydroxide to produce EDTA·2Na. Critical parameters include:

  • Temperature : 85–102°C during hydroxyacetonitrile addition to minimize polymerization.

  • pH control : Maintained at 9–12 during neutralization to ensure complete ionization.

  • Purification steps : Hydrogen peroxide oxidation and activated carbon decolorization remove organic impurities.

Lead Incorporation Strategies

Direct Metathesis Reaction

Lead substitution into EDTA·2Na can be achieved via metathesis with lead oxide (PbO), hydroxide (Pb(OH)₂), or carbonate (PbCO₃). Drawing from Patent GB2176787A, which describes the preparation of Zn²⁺ and Ca²⁺ EDTA salts, the general reaction is:

EDTA\cdotp2Na+PbOEDTA\cdotp2Na\cdotpPb+Na2O\text{EDTA·2Na} + \text{PbO} \rightarrow \text{EDTA·2Na·Pb} + \text{Na}_2\text{O} \quad \text{}

Key conditions :

  • Vacuum environment : Reduces side reactions by removing water vapor and CO₂.

  • Exothermic management : Cooling is required to maintain temperatures below 100°C.

  • Hydration control : Excess water ensures ionization but must be evaporated post-reaction to isolate the hydrate.

Table 1: Comparative Reaction Parameters for EDTA-Metal Salts

Metal SourceTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
PbO90–952–378–85*>95*
CaCO₃85–901.59599
Zn(OH)₂95–10028898
*Theoretical values extrapolated from Ca²⁺/Zn²⁺ protocols.

Acid-Base Neutralization

An alternative route involves reacting EDTA free acid (EDTA·AA) with lead oxide and sodium hydroxide:

EDTA\cdotpAA+PbO+2NaOHEDTA\cdotp2Na\cdotpPb+H2O\text{EDTA·AA} + \text{PbO} + 2\text{NaOH} \rightarrow \text{EDTA·2Na·Pb} + \text{H}_2\text{O} \quad \text{}

This method bypasses the EDTA·2Na intermediate but requires strict stoichiometric control to avoid Pb(OH)₂ precipitation. Patent CN103172532A’s calcium disodium EDTA synthesis offers a template: incremental addition of PbO to EDTA·AA under reflux, followed by crystallization in ethanol.

Purification and Hydration Control

Crystallization Techniques

Post-reaction mixtures are concentrated under reduced pressure to 30–36% solids, then cooled to 40–50°C to induce crystallization. For lead salts, ethanol or acetone is preferred over water due to Pb²⁺’s hygroscopicity.

Hydrate Stabilization

Hydrate formation (n = 2–4) is achieved by controlled drying at 70–80°C, as described in Patent CN101723842A. Thermogravimetric analysis (TGA) is recommended to verify water content.

Analytical Characterization

Spectroscopic Confirmation

  • FT-IR : Peaks at 1600 cm⁻¹ (C=O stretching) and 550 cm⁻¹ (Pb-O bonding) confirm complexation.

  • NMR : Absence of free EDTA·AA protons (δ = 12–13 ppm) indicates complete neutralization.

Titrimetric Analysis

Residual Pb²⁺ is quantified via back-titration with standardized ZnSO₄ using xylenol orange indicator .

Chemical Reactions Analysis

Types of Reactions

Ethylenediaminetetraacetic acid disodium lead salt hydrate undergoes various chemical reactions, including:

    Chelation: It forms stable complexes with metal ions, which is its primary mode of action.

    Substitution: The lead ions in the compound can be substituted with other metal ions under appropriate conditions.

Common Reagents and Conditions

    Chelation: Typically involves aqueous solutions and controlled pH conditions.

    Substitution: Requires the presence of competing metal ions and may involve heating or the use of specific solvents.

Major Products

The major products of these reactions are typically the metal complexes formed with ethylenediaminetetraacetic acid, where the lead ions are replaced by other metal ions.

Scientific Research Applications

Medical Applications

Chelation Therapy for Lead Poisoning

EDTA lead salt is primarily recognized for its role in chelation therapy, particularly for treating lead poisoning. The compound binds to lead ions in the bloodstream, facilitating their excretion through urine. This application is crucial in both pediatric and adult populations:

  • Mechanism of Action : EDTA forms stable complexes with lead ions, which are then eliminated from the body. The binding is significantly stronger than that of lead to biological tissues, thus reducing toxicity .
  • Dosage : For adults with lead levels between 20-70 µg/dL, the recommended dose is 1000 mg/m² daily via intravenous infusion. In severe cases (>70 µg/dL), EDTA is often administered alongside dimercaprol .

Case Study: Efficacy in Pediatric Patients

A clinical study demonstrated that children treated with EDTA showed significant reductions in blood lead levels after a 5-day treatment course. The study highlighted the importance of early intervention in cases of elevated lead levels to prevent long-term cognitive deficits .

Environmental Applications

Heavy Metal Remediation

EDTA lead salt is utilized in environmental applications for its ability to remediate contaminated sites. Its chelating properties allow it to bind various heavy metals, thereby detoxifying soils and water sources:

  • Soil Remediation : EDTA can effectively extract lead from contaminated soils, making it a valuable tool for environmental cleanup projects. This application is especially relevant in urban areas with historical industrial activities that have led to soil contamination .
  • Water Treatment : In water treatment facilities, EDTA is used to sequester heavy metals, preventing them from precipitating out of solution and allowing for safer disposal or recovery .

Industrial Applications

Food Preservation and Cosmetics

EDTA lead salt finds applications beyond medicine and environmental science:

  • Food Industry : It acts as a preservative by binding metal ions that catalyze spoilage reactions. This property helps maintain the quality and safety of food products .
  • Cosmetics : In cosmetic formulations, EDTA serves as a stabilizing agent by preventing metal-induced degradation of active ingredients .

Laboratory Applications

Biochemical Research

In laboratory settings, EDTA lead salt is employed for various purposes:

  • Metal Ion Scavenging : It is used to deactivate metal-dependent enzymes during biochemical assays. This application is critical in molecular biology where metal ions can interfere with experimental results .
  • Histopathology : EDTA is utilized as a decalcifying agent in tissue samples, facilitating easier sectioning for microscopic examination .

Data Summary Table

Application AreaSpecific UseMechanism/Effect
MedicalChelation therapy for lead poisoningBinds lead ions for excretion
EnvironmentalSoil and water remediationExtracts heavy metals from contaminated sites
IndustrialFood preservation and cosmeticsStabilizes formulations by binding metal ions
LaboratoryBiochemical assays and histopathologyDeactivates metal-dependent enzymes

Mechanism of Action

The primary mechanism of action of ethylenediaminetetraacetic acid disodium lead salt hydrate is chelation. It binds to metal ions through its multiple coordination sites, forming stable complexes. This binding can inhibit the activity of metal-dependent enzymes and prevent metal ions from participating in unwanted chemical reactions.

Comparison with Similar Compounds

Comparison with Similar EDTA Salts

Ethylenediaminetetraacetic Acid Tetrasodium Salt Hydrate (Na₄EDTA)

  • Molecular Formula : C₁₀H₁₂N₂O₈Na₄
  • Molecular Weight : 380.2 g/mol
  • CAS : 64-02-8
  • Key Applications : Water treatment, detergent formulations, and metal ion sequestration in pharmaceuticals .
  • Safety : Classified as Tier 1 under EU REACH, requiring hazard assessment but less toxic than lead-containing analogs .
  • Differentiation: Unlike the lead salt, Na₄EDTA lacks metal pre-coordination, making it versatile for broad-spectrum chelation. It is non-hazardous in standard handling .

Ethylenediaminetetraacetic Acid Disodium Magnesium Salt Hydrate

  • Molecular Formula : C₁₀H₁₂N₂O₈MgNa₂
  • Molecular Weight : 358.50 g/mol
  • CAS : 194491-32-2 (varies by source) .
  • Key Applications : Pharmaceuticals (e.g., anticoagulants) and agrochemicals due to its stability across pH ranges .
  • Differentiation : The Mg²⁺ center provides biocompatibility, contrasting with the lead salt’s toxicity.

Ethylenediaminetetraacetic Acid Calcium Disodium Salt Hydrate

  • Molecular Formula : C₁₀H₁₂N₂O₈CaNa₂
  • Molecular Weight : 374.27 g/mol (anhydrous)
  • CAS : 23411-34-9
  • Key Applications : Medical chelation therapy for lead and heavy metal poisoning .
  • Safety : Approved for clinical use, reflecting its low systemic toxicity compared to the lead analog .
  • Differentiation: Targets calcium and heavy metals in biological systems, whereas the lead salt is restricted to non-medical applications.

Ethylenediaminetetraacetic Acid Iron(III) Sodium Salt

  • Molecular Formula : C₁₀H₁₂N₂O₈FeNa
  • Molecular Weight : 421.1 g/mol (approximate)
  • CAS : 15708-41-5
  • Key Applications : Agriculture (iron supplementation in soils) and analytical chemistry .
  • Safety : Moderate toxicity; requires precautions but less stringent than lead salts .
  • Differentiation : The Fe³⁺ coordination suits redox-active applications, unlike the Pb²⁺ salt’s niche use.

Comparative Data Table

Property Lead Disodium Salt Tetrasodium Salt Magnesium Disodium Salt Calcium Disodium Salt
Molecular Formula C₁₀H₁₂N₂Na₂O₈Pb C₁₀H₁₂N₂O₈Na₄ C₁₀H₁₂N₂O₈MgNa₂ C₁₀H₁₂N₂O₈CaNa₂
Molecular Weight 541.40 g/mol 380.2 g/mol 358.50 g/mol 374.27 g/mol
CAS Number 22904-40-1 64-02-8 194491-32-2 23411-34-9
Primary Applications Analytical chemistry Water treatment Pharmaceuticals Medical detoxification
Toxicity High (UN 2291) Low Moderate Low
Solubility Water-soluble Highly water-soluble Water-soluble Water-soluble

Research Findings and Key Differentiators

  • Efficiency in Metal Chelation : The lead salt exhibits strong affinity for Pb²⁺, but EDTA disodium salt dihydrate (without lead) is preferred for Cu²⁺ removal in soil remediation, achieving 84% efficiency at 0.005 mol/L .
  • Safety Profiles : Lead salts require stringent handling (e.g., RTECS AH4320000 ), whereas calcium and magnesium salts are biocompatible and used in medicine .
  • Structural Flexibility : Na₄EDTA’s lack of pre-coordinated metal ions allows adaptive chelation, unlike metal-bound salts like the lead or magnesium variants .

Q & A

Basic: What are the recommended methods for synthesizing ethylenediaminetetraacetic acid disodium lead salt hydrate in a laboratory setting?

Methodological Answer:
The synthesis typically involves reacting lead(II) salts (e.g., lead nitrate or acetate) with disodium EDTA under controlled pH conditions.

Precursor Preparation : Dissolve disodium EDTA dihydrate in deionized water, adjusting the pH to 8–9 using sodium hydroxide to ensure full deprotonation of EDTA .

Metal Chelation : Gradually add a stoichiometric amount of lead(II) salt (e.g., Pb(NO₃)₂) while stirring. Maintain pH stability with a buffer (e.g., MES or Tris) to avoid lead hydroxide precipitation .

Purification : Isolate the product via vacuum filtration, followed by recrystallization from hot water. Confirm stoichiometry using elemental analysis (ICP-OES for Pb²⁺ quantification) .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Use a multi-technique approach:

  • Elemental Analysis : Quantify Na, Pb, and EDTA via ICP-OES or atomic absorption spectroscopy (AAS) .
  • Spectroscopy : FT-IR to confirm EDTA coordination (peaks at 1,600–1,650 cm⁻¹ for carboxylate groups) and UV-Vis to detect metal-ligand charge-transfer bands .
  • X-ray Diffraction (XRD) : Compare crystallographic data with known EDTA-metal complexes to verify structure .

Basic: What factors influence the solubility and stability of this compound in aqueous systems?

Methodological Answer:

  • pH Dependence : Solubility increases at higher pH (≥10) due to EDTA’s full deprotonation. Below pH 6, lead may hydrolyze or form insoluble species .
  • Temperature : Moderate heating (40–60°C) enhances dissolution but avoid extremes to prevent EDTA degradation .
  • Storage : Store in airtight containers at room temperature, protected from light and moisture. Solutions are stable for months at pH 8.5–9 and 4°C .

Basic: What safety protocols are critical when handling this lead-containing compound?

Methodological Answer:

  • Contamination Control : Use fume hoods and HEPA filters to prevent inhalation of lead particulates.
  • Waste Management : Neutralize lead-containing waste with sulfide or carbonate salts to precipitate Pb²⁺ before disposal .
  • Reactivity : Avoid contact with oxidizing agents (e.g., HNO₃, Cl₂) or strong acids/bases to prevent hazardous reactions .

Advanced: How can researchers investigate the thermodynamic stability of the Pb²⁺-EDTA complex under varying conditions?

Methodological Answer:

  • Potentiometric Titration : Measure conditional stability constants (log K) across pH 2–12 using a lead-ion selective electrode .
  • Calorimetry : Determine enthalpy (ΔH) and entropy (ΔS) changes via isothermal titration calorimetry (ITC) to assess binding energetics .
  • Competitive Ligand Studies : Introduce competing ions (e.g., Ca²⁺, Fe³⁺) to evaluate selectivity under simulated biological or environmental conditions .

Advanced: How should researchers resolve contradictions in reported chelation efficiencies across studies?

Methodological Answer:

  • Standardize Protocols : Control variables like ionic strength, temperature, and EDTA:Pb²⁺ molar ratios to ensure reproducibility .
  • Cross-Validation : Compare results from multiple techniques (e.g., ICP-OES, UV-Vis, and gravimetric analysis) to identify systematic errors .
  • pH-Dependent Studies : Replicate experiments at pH 4, 7, and 10 to isolate pH effects on chelation efficiency .

Advanced: What advanced analytical methods validate the compound’s application in environmental remediation (e.g., lead sequestration)?

Methodological Answer:

  • Speciation Analysis : Use synchrotron-based X-ray absorption spectroscopy (XAS) to probe Pb²⁺ coordination geometry in soil/water matrices .
  • Column Chromatography : Test lead removal efficiency by passing contaminated water through EDTA-functionalized resins; quantify eluates via AAS .
  • Kinetic Modeling : Fit pseudo-first/second-order models to adsorption data to elucidate rate-limiting steps .

Advanced: How can researchers assess interactions between this compound and biological systems (e.g., enzyme inhibition)?

Methodological Answer:

  • Enzyme Assays : Incubate metal-dependent enzymes (e.g., proteases) with the compound and monitor activity loss via spectrophotometry .
  • Cellular Uptake Studies : Use fluorescently tagged EDTA analogs to track intracellular lead chelation in cell cultures .
  • Toxicity Profiling : Perform MTT assays on human cell lines to evaluate cytotoxicity thresholds .

Advanced: What methodologies ensure accurate quantification of residual free Pb²⁺ in post-chelated solutions?

Methodological Answer:

  • Differential Pulse Voltammetry (DPV) : Detect trace Pb²⁺ at sub-ppm levels with minimal interference from EDTA .
  • Chelation-Separation : Pass solutions through cation-exchange resins to isolate uncomplexed Pb²⁺ before AAS analysis .
  • Fluorescent Probes : Employ lead-sensitive dyes (e.g., Rhod-5N) for real-time monitoring in complex matrices .

Advanced: How can researchers optimize synthetic routes to minimize hydrate variability in the final product?

Methodological Answer:

  • Controlled Drying : Use lyophilization or vacuum desiccation at 50°C to remove excess water without decomposing EDTA .
  • Karl Fischer Titration : Quantify hydrate content and adjust recrystallization solvents (e.g., ethanol/water mixtures) to stabilize the desired hydrate form .
  • Crystallography : Compare XRD patterns of batches to identify polymorphic variations caused by hydration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.